REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:13]([O-])=O)[CH:4]=1>CCO>[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:13])[CH:4]=1
|
Name
|
Compound 110
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
raney-ni (5.0 g) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with dioxane and ethanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
the product was isolated by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with dichloromethane and 3% methanol
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=O)N)C=C1C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |